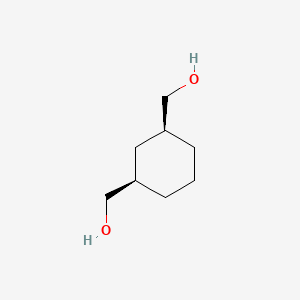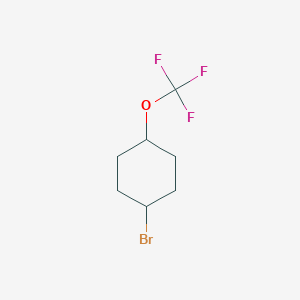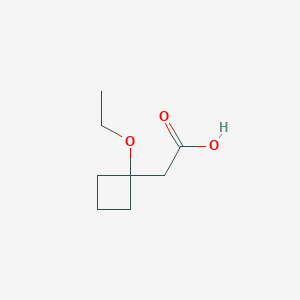
(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a synthetic compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group and the isopropylphenyl substituent adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a Boc-protected amino alcohol with a sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the oxathiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or oxygen atoms, leading to the formation of amines or alcohols.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxathiazolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The Boc group provides stability and protection during these interactions, while the isopropylphenyl substituent enhances binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-Boc-4-(4-methylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- (S)-3-Boc-4-(4-ethylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- (S)-3-Boc-4-(4-tert-butylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
Uniqueness
(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopropyl group enhances hydrophobic interactions, while the Boc group provides protection during synthetic transformations. These features make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H23NO5S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
tert-butyl (4S)-2,2-dioxo-4-(4-propan-2-ylphenyl)oxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO5S/c1-11(2)12-6-8-13(9-7-12)14-10-21-23(19,20)17(14)15(18)22-16(3,4)5/h6-9,11,14H,10H2,1-5H3/t14-/m1/s1 |
Clave InChI |
MXJKJCMPGRRXAI-CQSZACIVSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@H]2COS(=O)(=O)N2C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2COS(=O)(=O)N2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine](/img/structure/B12274291.png)
![5-bromo-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B12274292.png)
![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)
![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)



![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)
![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)



![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)
![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)
